2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is a chemical compound with the empirical formula C17H13NO2S . It’s a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is 295.36 . The InChI code for this compound is 1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) .Physical And Chemical Properties Analysis
The melting point of “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is between 153 - 155 degrees Celsius . It’s a solid substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research has led to the synthesis of new diphenylamine derivatives, including compounds structurally related to 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide. These compounds have been evaluated for their potential in treating pain and inflammation due to their analgesic and anti-inflammatory activities. For instance, a study described the synthesis of eight new diphenylamine derivatives, including 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide derivatives, and evaluated their toxicity and biological activity. The findings suggested significant potential for managing pain and inflammation, with specific compounds identified as potent candidates for further development (Kumar & Mishra, 2020).
Antitumor Activity
Another area of application is in the evaluation of antitumor activities. Derivatives bearing different heterocyclic ring systems have been synthesized and tested for their potential against various cancer cell lines. A study synthesized 25 new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity in vitro. Some compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of these chemical frameworks (Yurttaş, Tay, & Demirayak, 2015).
3D Printing of Oral Modified-Release Dosage Forms
The advancements in 3D printing technology have opened new avenues for the application of these compounds in fabricating drug-loaded tablets with modified-release characteristics. A study explored the use of stereolithography (SLA) 3D printing to create tablets incorporating model drugs, demonstrating that this technology can manufacture oral dosage forms with specific extended-release profiles, suggesting its potential for industrial production or personalized medicine (Wang, Goyanes, Gaisford, & Basit, 2016).
Analgesic Activity and Molecular Docking
Further research involved the synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives and their evaluation for analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes were conducted to understand the interaction mechanisms, indicating significant analgesic responses and potential as lead compounds for analgesic agents (Kumar, Kumar, & Mishra, 2019).
Glutaminase Inhibitors for Cancer Treatment
In cancer research, specific analogs like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating their utility in exploring the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Safety and Hazards
The safety information available indicates that “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is classified under GHS07 and has a signal word of warning . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c26-21(24-19-14-8-3-9-15-19)16-20-22(17-10-4-1-5-11-17)25-23(27-20)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMGHJQUBGQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.